1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine is a chemical compound belonging to the class of piperazine derivatives. It has garnered attention for its potential therapeutic applications, particularly in the treatment of psychiatric and neurological disorders such as depression, anxiety, and schizophrenia.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(3-methylbenzyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter levels and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The exact mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine is not fully understood. it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the alpha-2 adrenergic receptor. These interactions lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, contributing to its anxiolytic, antidepressant, and antipsychotic properties.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares a similar structure but lacks the sulfonyl and methylbenzyl groups.
1-(4-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a fluorophenyl group.
1-(4-Bromophenyl)piperazine: Contains a bromophenyl group instead of a fluorophenyl group.
Uniqueness: 1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its high selectivity for the 5-HT1A receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Properties
Molecular Formula |
C18H21FN2O2S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21FN2O2S/c1-15-3-2-4-16(13-15)14-20-9-11-21(12-10-20)24(22,23)18-7-5-17(19)6-8-18/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
WIBFZYNZTIYVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.